Oxymetazoline Hydrochloride is the hydrochloride salt form of oxymetazoline, an imidazole derivative with a direct acting sympathomimetic property. Oxymetazoline binds to and activates alpha-2 adrenergic receptors. Upon nasal or ocular administration, oxymetazoline constricts the arterioles in the nose and eye, resulting in decreased nasal and conjunctival congestion, respectively.
A direct acting sympathomimetic used as a vasoconstrictor to relieve nasal congestion. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1251)
See also: Oxymetazoline (has active moiety) ... View More ...
C16H25ClN2O
Oxymetazoline hydrochloride
CAS No.: 2315-02-8
Cat. No.: VC20748474
Molecular Formula: C16H24N2O.ClH
C16H25ClN2O
Molecular Weight: 296.83 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2315-02-8 |
---|---|
Molecular Formula | C16H24N2O.ClH C16H25ClN2O |
Molecular Weight | 296.83 g/mol |
IUPAC Name | 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride |
Standard InChI | InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H |
Standard InChI Key | BEEDODBODQVSIM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |
Canonical SMILES | CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |
Chemical Structure and Properties
Oxymetazoline hydrochloride (C₁₆H₂₅ClN₂O) is the hydrochloride salt of oxymetazoline, with a monoisotopic molecular weight of 296.165541139 and an average molecular weight of 296.836 . Its IUPAC name is 6-tert-butyl-3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-2,4-dimethylphenol hydrochloride . The compound is an imidazole derivative with a phenolic structure featuring tert-butyl and dimethyl substituents.
Physical and Chemical Properties
Oxymetazoline hydrochloride demonstrates specific physicochemical characteristics that influence its pharmacological behavior. Based on predicted properties, the compound has limited water solubility (0.0515 mg/mL), a logP value of approximately 3.03-3.7 (indicating moderate lipophilicity), and contains hydrogen acceptor and donor groups that contribute to its binding capabilities .
Table 1: Physicochemical Properties of Oxymetazoline Hydrochloride
Property | Value | Source |
---|---|---|
Water Solubility | 0.0515 mg/mL | ALOGPS |
LogP | 3.03-3.7 | Chemaxon/ALOGPS |
pKa (Strongest Acidic) | 10.91 | Chemaxon |
pKa (Strongest Basic) | 10.15 | Chemaxon |
Hydrogen Acceptor Count | 3 | Chemaxon |
Hydrogen Donor Count | 2 | Chemaxon |
Polar Surface Area | 44.62 Ų | Chemaxon |
Rotatable Bond Count | 3 | Chemaxon |
Pharmacology
Mechanism of Action
Oxymetazoline hydrochloride functions primarily through its interactions with alpha-adrenergic receptors. It acts as an agonist at α₁-adrenergic receptors and as a partial agonist at α₂-adrenergic receptors . These receptors are Gq- and Gi-protein-coupled receptors, respectively . When oxymetazoline binds to α₁-adrenoceptors, it promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activation of phospholipase C . Simultaneously, its interaction with α₂B-adrenoceptors can elicit vasoconstriction through inhibition of adenyl cyclase .
The compound's vasoconstrictive effects are particularly beneficial in reducing blood flow to the application area. In nasal mucosa, this action decreases edema and airflow resistance, thereby relieving congestion . In dermatological applications for rosacea, stimulation of α₁A-adrenoceptors causes vasoconstriction that diminishes facial erythema . For ophthalmic use in blepharoptosis, oxymetazoline stimulates α-adrenergic receptors on the Müller muscle of the upper eyelid, causing muscle contraction and eyelid elevation .
Receptor Binding Profile
Oxymetazoline demonstrates differential binding affinity and potency across various receptor subtypes. In radioligand competition studies, it displayed higher affinity for α₁A-adrenoceptors compared to α₂B-adrenoceptors, though with higher potency at the latter .
Table 2: Receptor Target Profile of Oxymetazoline
Target | Action | Organism |
---|---|---|
Alpha-1A adrenergic receptor | Partial agonist | Humans |
Alpha-2A adrenergic receptor | Agonist/partial agonist | Humans |
Alpha-2B adrenergic receptor | Agonist | Humans |
Alpha-2C adrenergic receptor | Agonist | Humans |
Alpha-1B adrenergic receptor | Agonist | Humans |
Alpha-1D adrenergic receptor | Agonist | Humans |
5-hydroxytryptamine receptor 1A | Agonist | Humans |
5-hydroxytryptamine receptor 1B | Agonist | Humans |
5-hydroxytryptamine receptor 1D | Agonist | Humans |
5-hydroxytryptamine receptor 2C | Partial agonist | Rat |
Pharmacodynamics
Oxymetazoline is a direct-acting sympathomimetic drug that causes vasoconstriction of dilated arterioles and reduces blood flow through adrenergic receptor stimulation . When administered intranasally, it provides relief from nasal congestion and improves nasal airflow in patients with acute coryzal rhinitis for up to 12 hours following a single dose .
Beyond its vasoconstrictive effects, oxymetazoline exhibits antioxidant properties. In vitro studies have demonstrated that it inhibits microsomal lipid peroxidation and mediates hydroxyl radical scavenging activity . These antioxidative actions suggest that oxymetazoline may provide beneficial effects against oxidants that contribute to tissue damage during inflammatory processes .
Absorption
Oxymetazoline is readily absorbed across mucosal membranes, particularly in children . The extent of absorption varies depending on the route of administration and formulation.
Following topical administration for facial erythema, the mean maximum plasma concentration (Cₘₐₓ) was 60.5 ± 53.9 pg/mL, with an area under the concentration-time curve from 0 to 24 hours (AUC₀₋₂₄ₕᵣ) of 895 ± 798 pg × hr/mL after the first dose . With continued application, systemic exposure showed slight increases but remained relatively low.
For ocular administration, a single-drop application resulted in a mean Cₘₐₓ of 30.5 ± 12.7 pg/mL and an AUC of 468 ± 214 pg × hr/mL, with a median time to maximum concentration (Tₘₐₓ) of 2 hours (range: 0.5-12 hours) .
Intranasal administration in combination with tetracaine resulted in more rapid absorption, with a median Tₘₐₓ of just 5 minutes, a mean Cₘₐₓ of 1.78 ng/mL, and an AUC₀₋ᵢₙf of 4.24 ng × h/mL .
Table 3: Pharmacokinetic Parameters of Oxymetazoline by Route of Administration
Administration Route | Cₘₐₓ | AUC | Tₘₐₓ |
---|---|---|---|
Topical (first dose) | 60.5 ± 53.9 pg/mL | 895 ± 798 pg × hr/mL (AUC₀₋₂₄ₕᵣ) | Not specified |
Topical (once daily for 28 days) | 66.4 ± 67.1 pg/mL | 1050 ± 992 pg × hr/mL (AUC₀₋₂₄ₕᵣ) | Not specified |
Topical (twice daily for 28 days) | 68.8 ± 61.1 pg/mL | 1530 ± 922 pg × hr/mL (AUC₀₋₂₄ₕᵣ) | Not specified |
Ocular (single drop) | 30.5 ± 12.7 pg/mL | 468 ± 214 pg × hr/mL (AUCᵢₙf) | 2 hours (0.5-12 hours) |
Intranasal with tetracaine (0.6 mL) | 1.78 ng/mL | 4.24 ng × h/mL (AUC₀₋ᵢₙf) | 5 minutes |
Clinical Applications
Nasal Decongestant Use
Oxymetazoline hydrochloride is widely available in over-the-counter nasal decongestant products. In this application, it effectively relieves nasal congestion through vasoconstriction of the respiratory microvasculature, affecting both resistance and capacitance blood vessels in the human nasal mucosa . This leads to decreased nasal mucosal blood flow, reduced edema, and improved airflow resistance .
Brand names for intranasal formulations include Afrin, Dristan 12-hour Nasal Spray, Nostrilla, and Sinex Long-acting . These products are indicated for the temporary relief of nasal congestion due to the common cold, hay fever, and upper respiratory allergies .
Ophthalmic Applications
Ophthalmic oxymetazoline (marketed as Upneeq) is FDA-approved for the treatment of acquired blepharoptosis (drooping eyelid) in adults . It represents the first FDA-approved medical treatment for this condition, receiving approval in July 2020 . The mechanism involves stimulation of alpha-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing contraction and lifting of the eyelid .
Dermatological Use
Oxymetazoline is indicated for the topical treatment of persistent facial erythema (redness) associated with rosacea in adults . The trade name for this formulation is Rhofade . By stimulating α₁A-adrenoceptors and causing vasoconstriction, oxymetazoline diminishes the erythema characteristic of rosacea . This application leverages the compound's vasoconstrictive properties to address the dilated blood vessels that contribute to facial redness.
Dental Anesthesia
In dentistry, oxymetazoline is used in combination with tetracaine as an intranasal spray (Kovanaze) for regional anesthesia when performing restorative procedures on teeth 4-13 and A-J in adults and children who weigh 40 kg or more . In this application, the vasoconstrictor effect of oxymetazoline counteracts the local anesthetic agent's vasodilatory action, thereby improving the efficacy and duration of anesthesia .
ATC Classification and Regulatory Status
Oxymetazoline hydrochloride is classified under multiple Anatomical Therapeutic Chemical (ATC) codes, reflecting its diverse applications across medical fields.
Table 4: ATC Classifications of Oxymetazoline
ATC Code | Classification Hierarchy |
---|---|
R01AA05 | R - Respiratory system R01 - Nasal preparations R01A - Decongestants and other nasal preparations for topical use R01AA - Sympathomimetics, plain R01AA05 - Oxymetazoline |
R01AB07 | R - Respiratory system R01 - Nasal preparations R01A - Decongestants and other nasal preparations for topical use R01AB - Sympathomimetics, combinations excl. corticosteroids R01AB07 - Oxymetazoline |
S01GA04 | S - Sensory organs S01 - Ophthalmologicals S01G - Decongestants and antiallergics S01GA - Sympathomimetics used as decongestants S01GA04 - Oxymetazoline |
D11AX27 | D - Dermatologicals D11 - Other dermatological preparations D11A - Other dermatological preparations D11AX - Other dermatologicals D11AX27 - Oxymetazoline |
Adverse Effects and Precautions
While the search results don't provide detailed information on adverse effects, it's important to note that as an alpha-adrenergic agonist, oxymetazoline can potentially cause local and systemic effects related to its vasoconstrictive properties. Prolonged use of nasal decongestants containing oxymetazoline can lead to rhinitis medicamentosa (rebound congestion), which is why over-the-counter nasal formulations typically include warnings against extended use.
Research Findings
Research into oxymetazoline hydrochloride has revealed interesting properties beyond its well-established vasoconstrictive effects. In vitro studies have demonstrated significant antioxidant activities, including inhibition of microsomal lipid peroxidation and hydroxyl radical scavenging . These findings suggest potential protective effects against oxidative damage during inflammatory processes.
The compound's differential binding and efficacy across various receptor subtypes has been characterized through radioligand competition studies. Oxymetazoline displays higher affinity for α₁A-adrenoceptors but higher potency at α₂B-adrenoceptors . This complex receptor interaction profile contributes to its therapeutic versatility.
Studies of metabolism have shown species differences in the handling of oxymetazoline, with human liver enzymes metabolizing the compound less efficiently than those from rabbits or rats . This finding has implications for translational research and pharmacokinetic modeling.
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